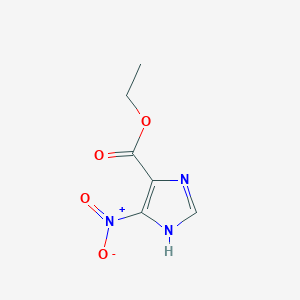

Ethyl 4-nitro-1h-imidazole-5-carboxylate

Description

The exact mass of the compound Ethyl 4-nitro-1h-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-nitro-1h-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-nitro-1h-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-nitro-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-5(9(11)12)8-3-7-4/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHZQABGMJXACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294909 | |

| Record name | Ethyl 4-nitro-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74478-95-8 | |

| Record name | Ethyl 5-nitro-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74478-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 98658 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074478958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-nitro-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The nitroimidazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, particularly those with antimicrobial and anticancer properties. The presence of both a nitro group and a carboxylate ester on the imidazole ring provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex drug candidates. This guide provides a comprehensive overview of a robust synthetic route to this important molecule, detailing the underlying chemical principles and offering a step-by-step experimental protocol.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of Ethyl 4-nitro-1H-imidazole-5-carboxylate suggests that the final product can be obtained through the nitration of a suitable precursor, Ethyl 1H-imidazole-5-carboxylate. This precursor, in turn, can be synthesized from readily available starting materials. This two-pronged approach allows for a modular and efficient synthesis.

Caption: Retrosynthetic pathway for Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Part 1: Synthesis of the Precursor - Ethyl 1H-imidazole-4-carboxylate

The synthesis of the key precursor, Ethyl 1H-imidazole-4-carboxylate, can be achieved from the simple amino acid, glycine, through a multi-step sequence. This method is advantageous due to the low cost and availability of the starting material[1].

Synthetic Scheme:

Caption: Synthetic pathway for Ethyl 1H-imidazole-4-carboxylate from Glycine.

Experimental Protocol:

Step 1: Synthesis of Acetyl Glycine [1]

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a flask equipped with a magnetic stirrer.

-

Add 47 mL (0.50 mol) of acetic anhydride in portions while stirring at 20°C.

-

Continue stirring the reaction mixture at 20°C for 2 hours.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the white solid by filtration, wash with a small amount of ice-cold water, and dry to yield acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester [1]

-

To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and a catalytic amount of a strong acid catalyst (e.g., 11.7 g of 001x7 strong acidic styrene cation exchange resin).

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool the mixture to room temperature and filter to recover the resin.

-

Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester [1]

-

In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of sodium hydride (60% dispersion in mineral oil, 0.065 mol) and 15 mL of toluene.

-

Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

-

Cool the resulting slurry to 0°C in an ice bath.

-

Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

-

Allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

-

Cool the mixture, concentrate to remove toluene, and allow to crystallize overnight in a freezer.

-

Filter the crude product and recrystallize from ethanol to obtain 2-mercapto-4-imidazole formate ethyl ester.

Step 4: Synthesis of Ethyl imidazole-4-carboxylate [1]

-

Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

-

Heat the reaction mixture to 55-60°C and maintain for 2 hours.

-

Cool the solution to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.

-

The product, Ethyl imidazole-4-carboxylate, will precipitate and can be collected by filtration.

Part 2: Nitration of Ethyl 1H-imidazole-4-carboxylate

The final step in the synthesis is the regioselective nitration of the imidazole ring. The nitration of imidazoles can be challenging due to the presence of two nitrogen atoms and the potential for multiple nitration products. However, by carefully controlling the reaction conditions, it is possible to achieve the desired 4-nitro isomer. The use of a mixed acid system (concentrated nitric acid and sulfuric acid) is a common and effective method for the nitration of aromatic and heteroaromatic rings.

Mechanistic Considerations and Regioselectivity:

The nitration of an imidazole ring proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The position of nitration on the imidazole ring is influenced by both electronic and steric factors. In the case of Ethyl 1H-imidazole-4-carboxylate, the electron-withdrawing nature of the carboxylate group at the 4-position will deactivate the ring towards electrophilic attack. However, the C5 position is generally more susceptible to electrophilic attack in 1,4-disubstituted imidazoles. Therefore, careful control of reaction temperature and time is crucial to favor the formation of the desired 4-nitro-1H-imidazole-5-carboxylate. While direct literature on the nitration of this specific substrate is scarce, protocols for similar imidazole derivatives provide a strong foundation for this reaction. For instance, the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate is successfully achieved using a mixture of concentrated sulfuric and nitric acids[2].

Experimental Protocol:

Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 8 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5°C.

-

Slowly add 2.0 g (0.013 mol) of Ethyl 1H-imidazole-4-carboxylate to the cold sulfuric acid with stirring. Ensure the temperature remains below 10°C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the imidazole carboxylate, maintaining the reaction temperature between 0°C and 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is between 7 and 8. This step should be performed with caution as it will generate carbon dioxide gas.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford Ethyl 4-nitro-1H-imidazole-5-carboxylate as a solid.

Characterization of Ethyl 4-nitro-1H-imidazole-5-carboxylate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₇N₃O₄[3] |

| Molecular Weight | 185.14 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | Not readily available in searched literature |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), and a singlet for the imidazole proton. The chemical shifts will be influenced by the nitro and carboxylate groups. |

| ¹³C NMR | Expected signals for the ethyl group carbons, the imidazole ring carbons, and the carbonyl carbon of the ester. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

This technical guide outlines a comprehensive and practical synthetic route for the preparation of Ethyl 4-nitro-1H-imidazole-5-carboxylate. By following the detailed protocols for the synthesis of the precursor, Ethyl 1H-imidazole-4-carboxylate, and its subsequent nitration, researchers can reliably obtain this valuable building block for further exploration in drug discovery and development. The provided mechanistic insights and characterization data will aid in the successful execution and validation of this synthesis.

References

-

Ethyl 4-nitro-1h-imidazole-5-carboxylate. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Abstract: Ethyl 4-nitro-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a functionalized nitroimidazole, it serves as a versatile building block for the synthesis of novel therapeutic agents, particularly those targeting hypoxic conditions found in tumors and anaerobic infections. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers and scientists in the field.

Introduction to the Nitroimidazole Scaffold

The nitroimidazole core is a privileged scaffold in pharmaceutical science. Since the discovery of azomycin (2-nitroimidazole) in the 1950s, this class of compounds has yielded life-saving drugs like metronidazole, used against anaerobic bacteria and protozoa.[1][2] The key to their biological activity often lies in the reductive activation of the nitro group. Under the low-oxygen (hypoxic) conditions characteristic of certain tumors and anaerobic infections, the nitro group can be reduced to form reactive radical species that damage cellular macromolecules like DNA, leading to cell death.[1][3]

Ethyl 4-nitro-1H-imidazole-5-carboxylate belongs to this critical class of compounds. Its structure features the essential nitro group for bioactivation, an imidazole ring, and an ethyl carboxylate group that provides a reactive handle for further chemical modification. This combination makes it a valuable intermediate for developing next-generation hypoxia-activated prodrugs and other targeted therapies.

Core Physicochemical and Structural Properties

The fundamental properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate define its behavior in chemical and biological systems. These identifiers are crucial for analytical characterization and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | [4] |

| Molecular Weight | 185.14 g/mol | [4] |

| CAS Number | 74478-95-8 | [4] |

| IUPAC Name | Ethyl 4-nitro-1H-imidazole-5-carboxylate | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Polarity | Moderate to high polarity | [5] |

Synthesis and Purification

The synthesis of substituted nitroimidazoles is a well-established field in organic chemistry. While a direct, peer-reviewed synthesis for Ethyl 4-nitro-1H-imidazole-5-carboxylate is not detailed in the provided resources, a highly plausible and commonly employed method is the direct nitration of the corresponding non-nitrated precursor, Ethyl 1H-imidazole-5-carboxylate.

Proposed Synthetic Pathway: Nitration

The introduction of a nitro group onto an imidazole ring is typically achieved using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction.

Reaction: Ethyl 1H-imidazole-5-carboxylate + HNO₃/H₂SO₄ → Ethyl 4-nitro-1H-imidazole-5-carboxylate

Experimental Protocol: Conceptual Synthesis

This protocol is based on standard procedures for the nitration of similar imidazole esters, such as the synthesis of Ethyl 1-methyl-5-nitroimidazole-2-carboxylate.[6] It should be optimized and validated in a laboratory setting.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 8 mL) to 0°C in an ice-water bath.

-

Substrate Addition: Slowly add Ethyl 1H-imidazole-5-carboxylate to the cooled sulfuric acid while maintaining the temperature below 5°C. The ester must be added portion-wise to control the initial exotherm.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 ratio) dropwise via the dropping funnel. Causality: The temperature must be strictly controlled during this step, as runaway nitration reactions can be hazardous. The slow addition ensures that the heat generated is safely dissipated.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 70°C) for several hours to drive the reaction to completion.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

-

Neutralization: Slowly neutralize the acidic solution with a base, such as aqueous sodium carbonate, until the pH is between 7-8.[6] This step is critical for removing residual acid and ensuring the product is in its neutral form for extraction.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.[6]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using silica gel column chromatography.[6]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and a singlet for the imidazole C2-H proton (likely downfield, >8.0 ppm). The NH proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the ethyl ester carbons, and three distinct signals for the imidazole ring carbons, with the carbon bearing the nitro group (C4) being significantly shifted. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the C-NO₂ group (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), a C=O stretch for the ester (approx. 1720 cm⁻¹), and N-H stretching (approx. 3400-3200 cm⁻¹). Data is available in the NIST Chemistry WebBook.[4] |

| Mass Spectrometry | The molecular ion peak [M]+ at m/z 185.04. Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂). |

Chemical Reactivity and Derivatization

The utility of Ethyl 4-nitro-1H-imidazole-5-carboxylate as a building block stems from the reactivity of its functional groups.

Reduction of the Nitro Group

This is the most significant reaction from a medicinal chemistry perspective. The nitro group can be reduced to an amino group (Ethyl 4-amino-1H-imidazole-5-carboxylate), which is a key intermediate for many other transformations.[7] This reduction is the basis for the bioactivity of many nitroimidazole drugs.[3]

-

Protocol Insight: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl) are standard methods. The choice of reagent is critical; catalytic hydrogenation is generally cleaner, while metal-acid systems are robust and cost-effective.

Hydrolysis of the Ethyl Ester

The ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield 4-nitro-1H-imidazole-5-carboxylic acid. This carboxylic acid provides a new point for modification, such as amide coupling to attach peptides or other moieties.[8]

N-Alkylation of the Imidazole Ring

The imidazole NH proton is acidic and can be deprotonated with a suitable base, allowing for alkylation at the N-1 position. This is a common strategy to modify the compound's solubility, metabolic stability, and biological activity.[9]

Caption: Key reactivity pathways of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Applications in Research and Drug Development

The true value of this molecule lies in its potential as a versatile intermediate.

-

Hypoxia-Activated Prodrugs: The nitro group is a well-established trigger for hypoxia-selective drug release. This compound can be elaborated into complex molecules that are inactive in normal tissues but become cytotoxic upon reduction of the nitro group in the low-oxygen environment of solid tumors.[1]

-

Antibacterial and Antiparasitic Agents: As a member of the nitroimidazole family, derivatives of this compound could be investigated for activity against anaerobic bacteria and protozoan parasites like Giardia and Trichomonas.[2]

-

Scaffold for Combinatorial Chemistry: The presence of multiple reactive sites (nitro, ester, N-H) allows for the creation of diverse chemical libraries to screen for various biological activities. For example, the amino derivative (post-reduction) is a precursor for compounds like dacarbazine, an anti-cancer drug.[10]

Safety and Handling

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | Harmful if swallowed.[11] | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Harmful in contact with skin.[11] | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation.[11] | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation.[11] | GHS07 (Exclamation Mark) |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12]

Conclusion

Ethyl 4-nitro-1H-imidazole-5-carboxylate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and membership in the pharmacologically vital nitroimidazole family make it a high-value starting material. By leveraging the unique bio-reductive chemistry of its nitro group and the synthetic versatility of its other functional groups, researchers can continue to develop innovative and highly targeted therapies for some of the most challenging diseases, including cancer and anaerobic infections.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]

-

Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Retrieved from [Link]

-

MOLBASE. (n.d.). 1-Chloropinacolone 13547-70-1. Retrieved from [Link]

-

Wu, H. Q., et al. (2004). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Acta Crystallographica Section E, E60, o994-o995. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]

-

Kumar, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6211. Retrieved from [Link]

-

Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7145. Retrieved from [Link]

-

Church, D. L., et al. (1993). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Antimicrobial Agents and Chemotherapy, 37(8), 1591-1597. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(2), 701-709. Retrieved from [Link]

-

Georganics. (n.d.). Ethyl 5-(1-methyl-2-nitro-1H-imidazole-5-carboxamido)-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloropinacolone. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 4-nitro-1h-imidazole-5-carboxylate [webbook.nist.gov]

- 5. CAS 1564-49-4: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carbo… [cymitquimica.com]

- 6. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 7. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8), a nitroimidazole derivative of significant interest in medicinal chemistry and drug development. Drawing upon established principles of nitroimidazole chemistry and pharmacology, this document will explore its physicochemical properties, potential biological activities, and relevant experimental considerations. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for researchers.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. This structural motif is the cornerstone of numerous therapeutic agents, most notably for their antimicrobial properties.[1][2] The biological activity of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group, a process that occurs preferentially in hypoxic (low-oxygen) environments, such as those found in anaerobic bacteria, protozoa, and solid tumors.[1] This selective activation mechanism forms the basis of their therapeutic efficacy and has driven extensive research into novel derivatives with improved potency and reduced toxicity. Ethyl 4-nitro-1H-imidazole-5-carboxylate, the subject of this guide, represents a functionalized nitroimidazole with potential applications stemming from this well-established pharmacology.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate can be inferred from its structure and data available for similar compounds.

Table 1: Physicochemical Properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate

| Property | Value | Source |

| CAS Number | 74478-95-8 | [3] |

| Molecular Formula | C₆H₇N₃O₄ | [3] |

| Molecular Weight | 185.14 g/mol | [3] |

| IUPAC Name | Ethyl 4-nitro-1H-imidazole-5-carboxylate | [3] |

| Appearance | Likely a solid, based on related compounds. | Inferred |

| Solubility | Expected to have moderate to high polarity, suggesting solubility in polar organic solvents.[4] | Inferred |

| Storage | Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[5] | Inferred |

Synthesis Strategies: A Conceptual Framework

Pathway A: Nitration of an Imidazole Precursor

A common strategy for the synthesis of nitroimidazoles involves the direct nitration of a pre-formed imidazole ring. This approach is contingent on the stability of the starting material and the regioselectivity of the nitration reaction.

Caption: Conceptual synthesis via nitration of an imidazole precursor.

Experimental Considerations:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.[6][7] The ratio and temperature must be carefully controlled to prevent over-nitration and side reactions.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to manage the exothermic nature of the nitration.

-

Work-up: The reaction is usually quenched by pouring the mixture onto ice, followed by neutralization and extraction of the product.

Pathway B: Cycloaddition and Ring Formation

An alternative approach involves the construction of the imidazole ring from acyclic precursors, a method that can offer greater control over the substitution pattern. A plausible route could involve the cycloaddition of an appropriate isocyanoacetate with a nitrogen-containing component.[8]

Caption: Conceptual synthesis via cycloaddition and ring formation.

Experimental Considerations:

-

Precursor Synthesis: The synthesis of the appropriate nitro-substituted nitrogen precursor would be a critical initial step.

-

Reaction Conditions: Cycloaddition reactions are often sensitive to the choice of solvent and base.

-

Purification: Chromatographic techniques would likely be necessary to isolate the desired product from potential regioisomers and byproducts.

Spectroscopic Characterization (Predictive)

While experimental spectra for Ethyl 4-nitro-1H-imidazole-5-carboxylate are not available in the provided search results, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.[9][10][11][12][13][14]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Signal for the imidazole ring proton. - Quartet and triplet for the ethyl ester group (CH₂ and CH₃). - A downfield shift of the imidazole proton due to the electron-withdrawing nitro group.[11] |

| ¹³C NMR | - Carbonyl carbon of the ester group. - Signals for the imidazole ring carbons, with the carbon bearing the nitro group shifted downfield. - Signals for the ethyl group carbons.[10] |

| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight (185.14 m/z). - Fragmentation patterns showing the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).[9] |

| Infrared (IR) | - Strong absorption bands for the C=O stretching of the ester group (~1700-1730 cm⁻¹). - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (~1500-1550 cm⁻¹ and 1345-1385 cm⁻¹). - N-H stretching vibration for the imidazole ring (~3100-3300 cm⁻¹).[13][14] |

Biological Activity and Mechanism of Action: An Extrapolation

The biological activity of Ethyl 4-nitro-1H-imidazole-5-carboxylate is predicted to be in line with other nitroimidazole compounds, primarily driven by the chemistry of the nitro group.[1][2]

Proposed Mechanism of Action

The prevailing mechanism of action for nitroimidazoles involves a reductive activation process.[1]

Caption: Proposed mechanism of action for nitroimidazole compounds.

In anaerobic or hypoxic cells, the nitro group of the compound is reduced by enzymes such as nitroreductases. This reduction generates highly reactive intermediates, including nitroso and hydroxylamine species.[1] These reactive species can then interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and ultimately cell death.[1]

Potential Therapeutic Applications

Based on the activities of other nitroimidazoles, potential therapeutic applications for this compound could include:

-

Antimicrobial Agent: Against anaerobic bacteria and protozoa.[1][2]

-

Anticancer Agent: As a hypoxia-activated prodrug for the treatment of solid tumors.[15]

-

Radiosensitizer: To enhance the efficacy of radiation therapy in hypoxic tumor regions.

Further research, including in vitro and in vivo studies, would be necessary to validate these potential applications.[2]

Safety and Toxicology: A Class-Based Assessment

Specific toxicological data for Ethyl 4-nitro-1H-imidazole-5-carboxylate is not available. However, the safety and toxicology of nitroimidazole derivatives are a subject of considerable research.[16]

General Hazards of Nitroimidazoles:

-

Mutagenicity and Genotoxicity: Concerns have been raised about the mutagenic and genotoxic potential of some nitroimidazoles, which is linked to their mechanism of action involving DNA damage.[16] However, the degree of toxicity is highly dependent on the specific chemical structure.[16]

-

Irritation: Many chemical compounds can cause skin and eye irritation upon direct contact.[1][16][17]

-

Harmful if Swallowed or Inhaled: As with many fine chemicals, ingestion and inhalation should be avoided.[17][18]

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[5]

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

A comprehensive safety data sheet (SDS) should be consulted before handling this compound.[1][5][17]

Analytical Methodologies

The analysis of nitroimidazole compounds in various matrices is well-established, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most common techniques.[19]

Workflow for Analytical Characterization:

Caption: General workflow for the analysis of nitroimidazole compounds.

Key Experimental Steps:

-

Sample Preparation: This may involve solvent extraction, solid-phase extraction (SPE), or other clean-up techniques to remove interfering substances from the matrix.[19]

-

Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the analyte from other components in the sample.[19]

-

Detection: Ultraviolet (UV) detection is a common method, while mass spectrometry (MS or MS/MS) offers higher sensitivity and specificity for confirmation and quantification.[19]

Conclusion and Future Directions

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a functionalized nitroimidazole with potential for further investigation in drug discovery and development. Based on the extensive knowledge of the nitroimidazole class, this compound is predicted to exhibit biological activity mediated by the reductive activation of its nitro group. Future research should focus on developing a reliable synthetic route, comprehensive spectroscopic characterization, and in vitro and in vivo evaluation of its biological activities and toxicological profile. Such studies will be crucial in determining the therapeutic potential of this and other novel nitroimidazole derivatives.

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-nitro-1h-imidazole-5-carboxylate [webbook.nist.gov]

- 4. CAS 1564-49-4: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carbo… [cymitquimica.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

An In-depth Technical Guide to Ethyl 4-nitro-1H-imidazole-5-carboxylate

This technical guide provides a comprehensive overview of ethyl 4-nitro-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthetic route, potential therapeutic applications, and essential safety information.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a well-established class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activity. Since the discovery of azomycin, a 2-nitroimidazole with antibacterial properties, in the 1950s, this scaffold has been the foundation for numerous approved drugs and clinical candidates. These compounds are particularly effective against anaerobic bacteria and protozoa, and have also shown promise as anticancer agents and radiosensitizers. The electron-deficient nature of the nitro-substituted imidazole ring is key to its biological activity, often involving bioreductive activation under hypoxic conditions, such as those found in anaerobic infections and solid tumors.

Ethyl 4-nitro-1H-imidazole-5-carboxylate belongs to this important class of molecules. Its structure, featuring a nitro group at the 4-position and an ethyl carboxylate at the 5-position, makes it a valuable building block for the synthesis of more complex pharmaceutical agents. Understanding its properties and synthesis is therefore of great importance for researchers aiming to develop novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of ethyl 4-nitro-1H-imidazole-5-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.137 g/mol | [1] |

| IUPAC Name | ethyl 4-nitro-1H-imidazole-5-carboxylate | [1] |

| CAS Number | 74478-95-8 | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds |

Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate: A Proposed Pathway

Caption: Proposed two-step synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate.

Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate

The synthesis of the imidazole core can be achieved through various established methods. One common approach is the reaction of an appropriate α-amino acid derivative with a formylating agent. For the synthesis of ethyl 1H-imidazole-5-carboxylate, a plausible method involves the reaction of ethyl 2-amino-2-formamidoacetate with a cyclizing agent.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-amino-2-formamidoacetate and a suitable solvent such as ethanol.

-

Reagent Addition: Add a dehydrating/cyclizing agent, such as phosphorus oxychloride or polyphosphoric acid, dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a suitable base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Nitration of Ethyl 1H-imidazole-5-carboxylate

The introduction of a nitro group onto the imidazole ring is a critical step. The nitration of imidazoles typically occurs with a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the imidazole ring.

Experimental Protocol:

-

Reaction Setup: In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.

-

Substrate Addition: Slowly add the ethyl 1H-imidazole-5-carboxylate synthesized in Step 1 to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a low temperature (typically 0-5 °C).

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry. The crude ethyl 4-nitro-1H-imidazole-5-carboxylate can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Applications in Drug Discovery and Development

While specific biological data for ethyl 4-nitro-1H-imidazole-5-carboxylate is not extensively documented, its structural features suggest several potential applications in drug discovery, primarily as a versatile intermediate for the synthesis of novel therapeutic agents.

Caption: Potential applications of ethyl 4-nitro-1H-imidazole-5-carboxylate in drug discovery.

Antimicrobial Agents

The nitroimidazole scaffold is a cornerstone in the development of drugs against anaerobic bacteria and protozoa. The mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species that induce DNA damage. Ethyl 4-nitro-1H-imidazole-5-carboxylate can serve as a starting material for the synthesis of novel antimicrobial candidates with potentially improved efficacy, spectrum of activity, or pharmacokinetic properties.

Anticancer Agents and Radiosensitizers

Solid tumors often contain hypoxic (low oxygen) regions, which are associated with resistance to radiotherapy and chemotherapy. The nitroimidazole moiety can be selectively reduced in these hypoxic environments, making it an ideal component for hypoxia-activated prodrugs. As such, ethyl 4-nitro-1H-imidazole-5-carboxylate is a valuable precursor for developing novel anticancer agents that target the unique microenvironment of tumors. Furthermore, the electron-affinic nature of nitroimidazoles allows them to act as radiosensitizers, increasing the efficacy of radiation therapy by "fixing" radiation-induced DNA damage in hypoxic cells.

Analytical Characterization

The identity and purity of ethyl 4-nitro-1H-imidazole-5-carboxylate should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the imidazole ring proton, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the imidazole ring. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 185.137 g/mol . Fragmentation patterns may show losses of the ethoxy group, the entire ester group, and the nitro group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.[1] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Nitroimidazoles as a class can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Assume this compound has similar toxicological properties and handle with care.

Disclaimer: This information is for guidance only and is based on data for similar compounds. Always consult a specific and current MSDS for the compound before handling.

Conclusion

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a proposed two-step process. The presence of the nitroimidazole scaffold suggests its utility as a precursor for novel antimicrobial, anticancer, and radiosensitizing agents. Researchers and drug development professionals can leverage the information in this guide to explore the full potential of this versatile building block in their quest for new and improved therapeutics.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Definitive Guide to the Structural Elucidation of Ethyl 4-nitro-1H-imidazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their use as antibacterial, antiprotozoal, and anticancer agents. The introduction of a nitro group onto the imidazole ring profoundly influences the molecule's electronic properties, often imparting crucial functionalities for therapeutic efficacy. Ethyl 4-nitro-1H-imidazole-5-carboxylate is a key heterocyclic compound, serving as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structure, characterized by the juxtaposition of an electron-withdrawing nitro group and an ester moiety on the imidazole core, presents a unique landscape for molecular interactions. A thorough and unambiguous structural elucidation of this molecule is paramount for its effective utilization in drug discovery and development, ensuring the integrity of downstream applications and the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural characterization of ethyl 4-nitro-1H-imidazole-5-carboxylate. It is designed to serve as a practical resource for researchers, offering not only procedural details but also the underlying scientific rationale for the experimental choices, thereby ensuring a self-validating and robust analytical workflow.

Synthesis Pathway: A Rational Approach

The synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate can be strategically achieved through a multi-step process commencing with a suitable precursor. A logical and commonly employed route involves the nitration of an imidazole ring, often preceded by the construction of the core heterocyclic system. While various synthetic strategies for imidazole derivatives exist, a plausible and efficient pathway for the target molecule involves the diazotization of an amino-precursor followed by a nitro-substitution, a process conceptually related to the Sandmeyer reaction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate.

Detailed Experimental Protocol: Synthesis

Step 1: Diazotization of Ethyl 2-amino-1H-imidazole-4-carboxylate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 2-amino-1H-imidazole-4-carboxylate in a dilute solution of sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

Step 2: Nitro-substitution

-

In a separate reaction vessel, prepare a solution of sodium nitrite (NaNO₂) in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the sodium nitrite solution.

-

Gently heat the reaction mixture to promote the substitution reaction. The evolution of nitrogen gas should be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-nitro-1H-imidazole-5-carboxylate.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous structural elucidation of ethyl 4-nitro-1H-imidazole-5-carboxylate relies on the synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information, which, when combined, confirms the molecular structure with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of ethyl 4-nitro-1H-imidazole-5-carboxylate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Imidazole C2-H |

| ~13.5 | br s | 1H | Imidazole N1-H |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~148 | C4-NO₂ |

| ~138 | C2 |

| ~125 | C5 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Protocol for ¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process the spectrum to identify the chemical shifts of the carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Medium, Broad | N-H stretching (imidazole) |

| 2980-3050 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1540 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Strong | C-O stretching (ester) |

Protocol for FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 185.04

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Loss of the nitro group (-NO₂).

-

Decarboxylation (loss of CO₂).

-

Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Integrated Structure Elucidation Workflow

The definitive confirmation of the structure of ethyl 4-nitro-1H-imidazole-5-carboxylate is achieved by integrating the data from all analytical techniques.

Caption: Integrated workflow for the structure elucidation of the target molecule.

Conclusion

The structural elucidation of ethyl 4-nitro-1H-imidazole-5-carboxylate is a critical step in its application as a building block in pharmaceutical research. By following a systematic and multi-technique approach as outlined in this guide, researchers can confidently verify the identity and purity of this important compound. The integration of synthetic protocols with advanced spectroscopic analysis provides a robust framework for quality control and ensures the reliability of subsequent research and development efforts. This guide serves as a testament to the principle that a thorough understanding of a molecule's structure is the foundation upon which its potential can be fully realized.

References

-

NIST Chemistry WebBook. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. Retrieved from [Link][1]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link][2]

-

Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. Retrieved from [Link]

-

Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Retrieved from [Link][3]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitro-1h-imidazole-5-carboxylate

Introduction: The Significance of Nitroimidazoles in Modern Drug Discovery

Nitroimidazoles represent a critical class of heterocyclic compounds that are foundational to the development of a wide array of therapeutic agents. Their unique electronic properties, conferred by the nitro group, make them effective as antimicrobial and anticancer drugs. These compounds are often bioreductively activated in hypoxic environments, a characteristic hallmark of solid tumors and anaerobic bacterial infections, leading to the generation of cytotoxic radical species. Ethyl 4-nitro-1h-imidazole-5-carboxylate, a key member of this family, serves as a vital synthon for more complex drug candidates. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of novel therapeutics.

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitro-1h-imidazole-5-carboxylate. In the absence of a complete public-domain experimental dataset for this specific molecule, this guide will leverage available data for the title compound and provide a detailed comparative analysis with closely related nitroimidazole derivatives to predict and interpret its spectroscopic characteristics. This approach underscores the power of structure-activity relationships in spectroscopic analysis and provides a robust framework for researchers in the field.

Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of Ethyl 4-nitro-1h-imidazole-5-carboxylate.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.1375 g/mol | [1] |

| CAS Registry Number | 74478-95-8 | [1] |

| IUPAC Name | Ethyl 4-nitro-1H-imidazole-5-carboxylate | [1] |

Visualizing the Molecular Structure and Analytical Workflow

To provide a clear visual context, the following diagrams illustrate the molecular structure of Ethyl 4-nitro-1h-imidazole-5-carboxylate and a generalized workflow for its spectroscopic characterization.

Caption: Molecular Structure of Ethyl 4-nitro-1h-imidazole-5-carboxylate.

Caption: Generalized workflow for the spectroscopic characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The NIST WebBook indicates that an IR spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate is available, and while the spectrum itself is not directly provided in the search results, we can predict the key absorption bands based on its structure and data from analogous compounds.

Predicted IR Absorption Bands for Ethyl 4-nitro-1h-imidazole-5-carboxylate:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400-3200 | N-H (imidazole) | Stretching | Broad |

| 3150-3050 | C-H (imidazole) | Stretching | Sharp, weak |

| 3000-2850 | C-H (alkyl) | Stretching | Medium to sharp |

| ~1730 | C=O (ester) | Stretching | Strong, sharp |

| 1550-1500 & 1350-1300 | NO₂ (nitro) | Asymmetric & Symmetric Stretching | Strong, sharp |

| ~1250 | C-O (ester) | Stretching | Strong |

| 1600-1450 | C=N, C=C (imidazole) | Ring Stretching | Medium to weak |

Comparative Analysis with a Related Compound:

The supporting information from a Royal Society of Chemistry publication provides FT-IR data for a similar nitro-containing heterocyclic compound. For instance, "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" shows characteristic peaks at 3435 cm⁻¹ (N-H), 2986 cm⁻¹ (C-H), and 1746 cm⁻¹ (C=O)[2]. The presence of the nitro group in this related molecule also gives rise to strong absorptions in the 1550-1500 and 1350-1300 cm⁻¹ regions, which is consistent with our predictions for the title compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid Ethyl 4-nitro-1h-imidazole-5-carboxylate sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum, which includes baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0-14.0 | Broad Singlet | 1H | N-H | The acidic proton of the imidazole ring is expected to be significantly deshielded and will appear as a broad signal. |

| ~8.0-8.5 | Singlet | 1H | C-H (imidazole) | The proton on the imidazole ring is in an electron-deficient environment due to the adjacent nitro and carboxylate groups, leading to a downfield shift. |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group. |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |

Comparative Analysis:

While direct ¹H NMR data for the title compound is unavailable, data for "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" in DMSO-d₆ shows a quartet at 4.02 ppm and a triplet at 1.12 ppm for the ethyl ester group[2]. The protons on the heterocyclic ring appear as broad singlets at 9.35 and 7.89 ppm[2]. This supports the predicted chemical shifts and multiplicities for the ethyl group and the imidazole proton in our target molecule.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~145 | C-NO₂ (imidazole) | The carbon atom attached to the electron-withdrawing nitro group will be significantly downfield. |

| ~138 | C-H (imidazole) | The protonated carbon of the imidazole ring. |

| ~125 | C-COOEt (imidazole) | The carbon atom attached to the ethyl carboxylate group. |

| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |

Comparative Analysis:

For the related compound "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate", the ¹³C NMR spectrum shows the ester carbonyl carbon at 165.4 ppm, the methylene carbon of the ethyl group at 69.6 ppm, and the methyl carbon at 14.4 ppm[2]. These values are in good agreement with the predicted chemical shifts for our target molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-nitro-1h-imidazole-5-carboxylate in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration (for ¹H NMR).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate:

| m/z | Ion | Rationale |

| 185.04 | [M]⁺ | The molecular ion peak corresponding to the exact mass of C₆H₇N₃O₄. |

| 156.04 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 140.04 | [M - NO₂]⁺ | Loss of the nitro group. |

| 112.03 | [M - COOEt]⁺ | Loss of the ethyl carboxylate group. |

Comparative Analysis:

Mass spectrometry data for a variety of related nitroimidazole derivatives consistently show the molecular ion peak and characteristic fragmentation patterns involving the loss of the nitro group and other substituents[2]. For example, in the mass spectrum of "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate", the molecular ion peak is observed at m/z 305[2].

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 4-nitro-1H-imidazole-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient imidazole ring bearing both an electrophilic nitro group and a versatile ester functionality, make it an exceptionally valuable intermediate. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications. We will explore the mechanistic rationale behind its preparation and detail key transformations, including nitro group reduction, N-alkylation, and ester hydrolysis. Through detailed protocols and workflow diagrams, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate for the construction of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

The foundational properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate dictate its handling, reactivity, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| CAS Number | 74478-95-8 | [1] |

| Appearance | Expected to be a solid | General Knowledge |

| IUPAC Name | Ethyl 4-nitro-1H-imidazole-5-carboxylate |[1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would feature a singlet for the imidazole C2-H proton, typically in the downfield region (δ 8.0-8.5 ppm). The ethyl ester group will present as a quartet (CH₂) around δ 4.3-4.5 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm. A broad singlet corresponding to the N-H proton would also be observable, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show distinct signals for the two imidazole carbons, the ester carbonyl carbon (δ ~160-165 ppm), and the ethyl group carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.

-

FT-IR: Key vibrational bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, characteristic asymmetric and symmetric stretches for the C-NO₂ group at ~1550 cm⁻¹ and ~1350 cm⁻¹, respectively, and a broad N-H stretch around 3100-3300 cm⁻¹.

Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

The synthesis of the title compound is most reliably achieved through the direct nitration of its precursor, ethyl 1H-imidazole-5-carboxylate.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The imidazole ring, while aromatic, is an electron-rich heterocycle. However, the presence of the electron-withdrawing ethyl carboxylate group at the C5 position deactivates the ring towards electrophilic substitution. Therefore, harsh nitrating conditions are required to overcome this deactivation. The standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The substitution occurs at the C4 position, which is the most activated position on the deactivated ring.

Caption: Synthetic pathway for Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Detailed Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of similar imidazole esters[2].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 10 mL).

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Substrate Addition: While maintaining the low temperature, slowly and portion-wise add ethyl 1H-imidazole-5-carboxylate (1 equivalent) to the sulfuric acid with vigorous stirring. Ensure the substrate is fully dissolved.

-

Nitrating Mixture: To the dropping funnel, add a pre-mixed and cooled solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 mL).

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the product.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. The solid precipitate is then collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Core Reactivity and Synthetic Utility

The synthetic power of ethyl 4-nitro-1H-imidazole-5-carboxylate stems from the orthogonal reactivity of its three key functional groups: the nitro group, the imidazole N-H, and the ethyl ester.

Caption: Key transformations of the title intermediate.

Reduction of the Nitro Group to an Amine

This is arguably the most critical transformation, converting the electron-withdrawing nitro group into a nucleophilic and versatile amino group. This opens the door to a vast array of subsequent reactions, such as amide couplings, reductive aminations, and the formation of fused heterocyclic systems.

Field Insight: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Catalytic hydrogenation (H₂/Pd-C) is clean and efficient but can be non-selective[3]. For substrates with sensitive functionalities, chemical reduction methods like tin(II) chloride (SnCl₂) or iron/zinc in acidic media are excellent alternatives[3]. A method gaining traction for nitro-heterocycles involves using hydrazine hydrate, which can be more chemoselective[4][5].

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a hydrogenation vessel, add ethyl 4-nitro-1H-imidazole-5-carboxylate (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically to a pressure of 50 psi or as per equipment specifications).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-amino-1H-imidazole-5-carboxylate, which can be used directly or purified by column chromatography.

N-Alkylation of the Imidazole Ring